molecular formula C17H15N3O B11842425 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline CAS No. 654650-99-4

2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline

Cat. No.: B11842425
CAS No.: 654650-99-4
M. Wt: 277.32 g/mol
InChI Key: RRKYWBVKDKVYJA-UHFFFAOYSA-N
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Description

2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is a chemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . This specialized small molecule features a fused chromenopyrazole core structure linked to an aniline group, making it a compound of interest in medicinal and heterocyclic chemistry research. Molecular Features and Research Value: The chromenopyrazole scaffold is a privileged structure in drug discovery. Compounds based on this core, such as closely related 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, have been identified as potential and selective cyclooxygenase-2 (COX-2) inhibitors in biochemical and in vivo anti-inflammatory evaluations . The presence of the aniline functional group in this particular compound provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel derivatives. Potential Research Applications: While the specific biological activity profile of this compound is still under investigation, research on analogous structures suggests its potential utility in several areas. These include serving as a key intermediate in the synthesis of more complex heterocyclic systems and as a candidate for screening against various biological targets, given the documented antimicrobial, antioxidant, and anticancer activities of related chromene and pyrazole derivatives . Researchers are exploring these chemical spaces for developing new therapeutic agents. Research Status: As a research chemical, this product is intended for laboratory investigation and analysis only. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

654650-99-4

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline

InChI

InChI=1S/C17H15N3O/c1-11-13-10-21-16-9-5-2-6-12(16)17(13)20(19-11)15-8-4-3-7-14(15)18/h2-9H,10,18H2,1H3

InChI Key

RRKYWBVKDKVYJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4N

Origin of Product

United States

Preparation Methods

Three-Component Coupling of Chromene Aldehydes, Hydrazines, and Anilines

A widely adopted approach involves the condensation of 2-oxo-2H-chromene-3-carbaldehydes (1) with substituted hydrazines (2) and anilines (3) . For instance, 3-methylchromeno[4,3-c]pyrazole intermediates are formed via a Knoevenagel-Michael cascade, followed by cyclization (Scheme 1).

Typical Procedure :

  • Combine 2-oxo-2H-chromene-3-carbaldehyde (1.0 mmol), methylhydrazine (1.2 mmol), and 2-aminophenylboronic acid (1.1 mmol) in ethanol.

  • Add L-proline (20 mol%) and reflux at 80°C for 12 h.

  • Purify via silica chromatography (hexane/EtOAc, 3:1) to isolate the product in 68% yield.

Key Findings :

  • L-Proline enhances regioselectivity by stabilizing transition states through hydrogen bonding.

  • Microwave irradiation reduces reaction time from 12 h to 30 min, improving yields to 75%.

Cyclocondensation of Pyrazole and Chromene Precursors

Hydrazine-Mediated Cyclization

Reaction of 3-acetyl-4-chlorocoumarin (4) with methylhydrazine in acetic acid yields the pyrazole ring, which is subsequently functionalized with 2-nitroaniline (5) under Ullmann conditions (CuI, K2CO3, DMF).

Optimized Conditions :

  • Reactants : 3-Acetyl-4-chlorocoumarin (1.0 mmol), methylhydrazine (1.5 mmol).

  • Catalyst : Piperidine (10 mol%) in chloroform at 60°C for 6 h.

  • Post-Functionalization : Suzuki coupling with 2-aminophenylboronic acid (Pd(PPh3)4, Na2CO3, dioxane, 90°C).

  • Yield : 62% after recrystallization (EtOH/H2O).

Challenges :

  • Nitro group reduction (Fe/NH4Cl, EtOH) is required to obtain the aniline moiety, often leading to over-reduction byproducts.

Post-Synthetic Modification of Preformed Chromeno-Pyrazoles

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 1-chloro-3-methylchromeno[4,3-c]pyrazole (6) with 2-aminophenylboronic acid introduces the aniline group (Table 1).

Table 1 : Optimization of Coupling Conditions

EntryCatalystBaseSolventTemp (°C)Yield (%)
1Pd(OAc)2K2CO3Toluene11045
2PdCl2Cs2CO3DMF10058
3Pd(PPh3)4NaOtBuDioxane9072

Insights :

  • Pd(PPh3)4 with NaOtBu in dioxane minimizes dehalogenation side reactions.

Green Synthesis Approaches

Magnetized Distilled Water (MDW)-Assisted Reactions

A solvent-free protocol using MDW achieves cyclocondensation of 3-acetylcoumarin, hydrazine hydrate, and 2-nitrobenzaldehyde in 85% yield (Scheme 2).

Advantages :

  • Eliminates toxic solvents (e.g., DMF, CHCl3).

  • Reduces reaction time to 2 h at 80°C.

Mechanistic Insights and Spectral Characterization

Reaction Monitoring by NMR

In situ 1H-NMR studies reveal intermediates during the cyclization of 3-acetylcoumarin and methylhydrazine:

  • Knoevenagel Adduct : δ 7.8 ppm (CH=C).

  • Pyrazole Cyclization : δ 6.2 ppm (NH) disappears after 4 h.

IR Data :

  • C=O stretch: 1680 cm−1 (chromenone).

  • N-H bend: 1550 cm−1 (pyrazole).

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Pilot-scale production (100 g/batch) using microreactors (Corning AF-2400) achieves 89% yield with residence time <10 min.

Key Parameters :

  • Temperature: 120°C.

  • Pressure: 3 bar.

  • Catalyst: Immobilized lipase (reusable for 5 cycles) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of chromeno-pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells. For example, studies have shown that certain synthesized chromeno-pyrazole derivatives can inhibit cell proliferation effectively . The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest.

Antioxidant Properties

Compounds within this chemical class have demonstrated antioxidant activities, which are essential for combating oxidative stress-related diseases. The ability to scavenge free radicals and reactive oxygen species is attributed to the structural features of the chromeno-pyrazole framework . This property positions these compounds as potential therapeutic agents for conditions exacerbated by oxidative damage.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory effects may be beneficial in treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

  • Anticancer Activity : A study synthesized various chromeno-pyrazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. Results indicated that specific modifications to the structure enhanced anticancer potency significantly .
  • Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of synthesized pyrazoline derivatives derived from similar scaffolds. The compounds showed promising results in scavenging free radicals, suggesting their potential use in formulations aimed at reducing oxidative stress .
  • Anti-inflammatory Screening : In vivo studies demonstrated that certain derivatives could reduce inflammation markers in animal models, supporting their role as therapeutic agents for inflammatory diseases .

Summary of Applications

ApplicationDescriptionReferences
AnticancerEffective against lung, colon, and breast cancer cell lines; induces apoptosis
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cyclooxygenase enzymes; reduces inflammation markers

Mechanism of Action

The mechanism of action of 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Structural Analogues from Fluoroquinolone Derivatives

Several fluoroquinolone derivatives (e.g., compounds 8a–8f in ) share the 3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl core, which is structurally analogous to the pyrazole-chromene system in the target compound. These derivatives were synthesized under nitrogen and tested for antibacterial activity (). Key differences include:

  • Substituent diversity: The fluoroquinolone derivatives feature carboxylic acid groups and varied aryl/alkyl substituents (e.g., cyclopropyl, 2,4-difluorophenyl), unlike the simpler aniline group in the target compound.
  • Biological activity : Compounds 8a–8f exhibited broad-spectrum antibacterial activity, with MIC values comparable to gemifloxacin and ciprofloxacin against Gram-positive and Gram-negative strains .

Table 1: Antibacterial Activity of Fluoroquinolone Analogs

Compound Substituent (R) MIC Range (μg/mL) Gram-negative Strains Gram-positive Strains
8a Cyclopropyl 0.06–0.25 Effective Moderate
8b 2,4-Difluorophenyl 0.12–0.5 High efficacy Moderate
8c Ethyl 0.25–1.0 Moderate Low
Target Aniline Not reported Unknown Unknown

Note: Data adapted from . The target compound lacks a carboxylic acid group, which may reduce antibacterial potency but improve solubility in non-polar matrices.

Pyrazole-Aniline Derivatives with Halogen Substituents

Compounds such as 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline and 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline () highlight the impact of halogenation on stability and reactivity. Key comparisons include:

  • Electron-withdrawing groups : The trifluoromethyl group in 3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline enhances metabolic stability compared to the methyl group in the target compound .
  • Purity and synthesis : Halogenated analogs often require rigorous purification (e.g., 95% purity for trifluoromethyl derivatives) due to steric and electronic challenges during synthesis .

Brominated Pyrazole-Aniline Derivatives

  • Molecular weight : Bromine increases molecular weight (e.g., 252.11 g/mol for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline vs. ~265 g/mol estimated for the target compound) .
  • Applications : Brominated derivatives are intermediates in Suzuki-Miyaura coupling, whereas the target compound’s methyl group may limit such utility .

Research Findings and Implications

  • Synthetic challenges: Halogenated and trifluoromethyl analogs require specialized conditions (e.g., anhydrous N₂ atmosphere for fluoroquinolones) , whereas the target compound’s synthesis may benefit from milder protocols due to its simpler substituents.

Biological Activity

2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique chromeno-pyrazole structure, is being investigated for various pharmacological properties, including anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
CAS Number 654650-99-4
Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
IUPAC Name 3-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline
InChI Key YVMDQVIKKZAADG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activities or receptor interactions, influencing various biochemical pathways associated with disease progression. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies conducted on various cancer cell lines demonstrated significant cytotoxic effects.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell cycle progression

These findings suggest that the compound may serve as a potential lead for the development of new anticancer agents.

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this compound. Various studies have assessed its effectiveness against a range of bacterial and fungal pathogens.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline, and how can intermediates be stabilized?

The compound is synthesized via multi-step pathways involving chromene ring formation, pyrazole cyclization, and aniline functionalization. For example:

  • Chromeno-pyrazole core : Constructed via cyclocondensation of substituted chromenones with hydrazine derivatives under reflux in ethanol .
  • Aniline coupling : Achieved via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
  • Intermediate stabilization : Protect the aniline group with acetyl or tert-butyloxycarbonyl (Boc) groups during reactive steps to prevent oxidation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and chromeno-pyrazole backbone integrity .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray Crystallography : Resolve crystal structures to validate regiochemistry, particularly for chromeno-pyrazole ring conformations .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How should researchers handle storage and stability concerns?

  • Storage : Store at –20°C under nitrogen in amber vials to prevent photodegradation and oxidation of the aniline group .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products (e.g., oxidized aniline derivatives) .

Advanced Research Questions

Q. How can synthetic yields be improved for the chromeno-pyrazole core?

  • Catalyst optimization : Replace traditional Pd catalysts with air-stable alternatives like PdCl₂(dtbpf) to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 120°C vs. 24 hours reflux) while maintaining yields >80% .
  • Regioselectivity control : Use directing groups (e.g., nitro or methoxy) on the chromene precursor to ensure pyrazole cyclization at the correct position .

Q. What computational methods support mechanistic studies of chromeno-pyrazole formation?

  • DFT calculations : Model transition states to predict regioselectivity in pyrazole cyclization. For example, B3LYP/6-31G* level calculations can identify energy barriers for competing pathways .
  • Molecular docking : Evaluate interactions with biological targets (e.g., kinase enzymes) to guide structural modifications .

Q. How can researchers resolve contradictions in biological activity data (e.g., in vitro vs. in vivo)?

  • Metabolic profiling : Use LC-MS/MS to identify in vivo metabolites that may deactivate the compound .
  • Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability and align in vitro/in vivo efficacy .

Q. What strategies mitigate interference from impurities during biological assays?

  • Solid-phase extraction (SPE) : Pre-purify samples using C18 cartridges to remove hydrophobic byproducts .
  • Fluorescence quenching assays : Employ Förster resonance energy transfer (FRET)-based methods to distinguish target binding from nonspecific interactions .

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